N-(2-bromoethyl)-4-chlorobenzenesulfonamide
Overview
Description
“N-(2-Bromoethyl)phthalimide” is an intermediate used in organic synthesis . It can react with phenyl magnesium bromide to get 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one .
Synthesis Analysis
While specific synthesis methods for “N-(2-bromoethyl)-4-chlorobenzenesulfonamide” are not available, bromination reactions have been extensively studied . For instance, the bromination of organic molecules has been achieved through the electrochemical oxidation of bromide .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Bromoethyl)phthalimide”, has been reported. It has a molecular formula of C10H8BrNO2 .Chemical Reactions Analysis
Electrochemical strategies have been used for the bromination of alkenes using anodically generated bromine . These strategies have the potential to reduce waste compared to chemical strategies .Physical And Chemical Properties Analysis
“N-(2-Bromoethyl)phthalimide” is a solid substance with a melting point of 81.0 to 85.0 °C . It is soluble in hot methanol .Scientific Research Applications
Synthesis and Biological Potential
- Synthesis of Derivatives : A study by Aziz‐ur‐Rehman et al. (2014) involved synthesizing derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were evaluated for biological activities, including antibacterial properties and enzyme inhibition potential.
- Potential Therapeutic Agents : Research by Abbasi et al. (2019) focused on synthesizing new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, exploring their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes.
Analytical Applications
- Estimation of Indigocarmine : A study by Mahadevappa et al. (1981) utilized derivatives of N-chlorobenzenesulfonamide for estimating indigocarmine in solutions, demonstrating their utility in analytical chemistry.
Structural and Physicochemical Studies
- Structural Features : Research conducted by Nikonov et al. (2019) focused on the synthesis of N-[(2-(trimethylsilyl)oxy)phenyl]-4-chlorobenzenesulfonamide and its structural analysis through X-ray single-crystal analysis and DFT calculations.
- Solubility Studies : A study by Xiao et al. (2012) measured the solubility of N-chloro-4-toluenesulfonamide sodium and N-chlorobenzenesulfonamide sodium in various solvents, contributing to the understanding of their physicochemical properties.
Potential Anticancer Applications
- Anticancer Activity Evaluation : A study by Bułakowska et al. (2020) synthesized and evaluated N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives for their in vitro activities against various human cancer cell lines.
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Research by Pişkin et al. (2020) synthesized new benzenesulfonamide derivative groups containing Schiff base, which showed potential for use in photodynamic therapy for cancer treatment.
Miscellaneous Studies
- Molecular Structure and Spectra Analysis : A study by Karabacak et al. (2009) investigated the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, contributing to the understanding of these compounds' chemical properties.
Safety And Hazards
Future Directions
While specific future directions for “N-(2-bromoethyl)-4-chlorobenzenesulfonamide” are not available, the search for safe and sustainable methods for bromination reactions is continuously ongoing . The potential reduction of waste by electrochemical strategies is an important driving force for their development .
properties
IUPAC Name |
N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHOHKTXDOPJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379102 | |
Record name | N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
CAS RN |
151389-59-2 | |
Record name | N-(2-bromoethyl)-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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